(Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is a compound characterized by its unique structure, which features an indoline core linked to a phenylacryloyl moiety and a carboxamide functional group. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The molecular formula for this compound is . The specific stereochemistry of the (Z) configuration indicates that the phenylacryloyl group is oriented in a particular spatial arrangement that can influence its reactivity and biological interactions.
The reactivity of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide can be explored through various chemical transformations typical of indole derivatives. Common reactions include:
Indole derivatives, including (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide, exhibit a range of biological activities. Studies have indicated that such compounds may possess:
The synthesis of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide typically involves several key steps:
The applications of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide are diverse and include:
Interaction studies involving (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide often focus on its binding affinity to various biological targets. For instance:
Several compounds share structural similarities with (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide. Here are some comparable compounds along with their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid | Methoxy group at position 5 | Enhanced solubility and potential anti-inflammatory activity |
| N-(4-fluorobenzoyl)indoline-2-carboxamide | Fluorobenzoyl substituent | Increased potency against specific cancer cell lines |
| 1-(3-methylbutanoyl)indoline-2-carboxamide | Methylbutanoyl group | Exhibits distinct pharmacokinetic properties |
These compounds highlight the versatility of indole derivatives while emphasizing the unique characteristics of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide, particularly its specific phenylacryloyl linkage which may confer unique biological activities not observed in other derivatives.
The Z-configuration of the α,β-unsaturated acryloyl group is a defining feature of this compound. The Cahn-Ingold-Prelog priority rules assign higher priority to the phenyl group and the acryloyl carbonyl, which reside on the same side of the double bond [1] [5]. This cis arrangement creates a planar geometry that facilitates intramolecular interactions, such as conjugation between the acryloyl’s π-system and the indoline core [7]. Density functional theory (DFT) studies on analogous Z-isomers suggest that hydrogen bonding between the acryloyl carbonyl and the indoline NH group stabilizes this configuration by approximately 7.19 kcal/mol compared to the E-isomer [7].
The indoline core consists of a benzene ring fused to a saturated five-membered pyrrolidine ring, with the nitrogen atom at the bridgehead position [8]. Saturation at the 2-3 position reduces aromaticity compared to indole, increasing the flexibility of the bicyclic system. X-ray diffraction data for similar indoline derivatives reveal a puckered pyrrolidine ring with a dihedral angle of 12.5° between the benzene and pyrrolidine planes [8]. The carboxamide group at position 2 introduces a planar sp²-hybridized nitrogen, enabling resonance stabilization with the adjacent carbonyl group [3].
| Indoline Core Properties | Value |
|---|---|
| Ring system | Bicyclic (6-5) |
| Bond saturation | 2-3 position |
| Dihedral angle (benzene-pyrrolidine) | 12.5° [8] |
| Nitrogen hybridization | sp³ (bridgehead) |
The phenylacryloyl group comprises a propenoyl chain (CH₂=CH–CO–) substituted with a phenyl ring at the β-position. The Z-configuration orients the phenyl group and acryloyl carbonyl cis to each other, creating a conjugated system that extends electron delocalization across the molecule [1] [5]. Nuclear Overhauser effect (NOE) spectroscopy in related compounds confirms spatial proximity (<4 Å) between the phenyl ortho-hydrogens and the indoline H-3 proton, consistent with the Z-geometry [5].
The carboxamide group (–CONH₂) at position 2 adopts a planar geometry due to resonance between the nitrogen lone pair and the carbonyl π-system [3]. This resonance lowers the rotational barrier around the C–N bond to 15–20 kcal/mol, allowing restricted rotation at room temperature [7]. Infrared spectroscopy of analogous carboxamides shows characteristic N–H stretching frequencies at 3320 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric), confirming the presence of hydrogen-bonding interactions [3].
The molecule exhibits three dominant conformers governed by rotations around the indoline–acryloyl single bond (τ₁) and the acryloyl C=O bond (τ₂):
| Conformer | Relative Energy (kcal/mol) | Dominant Interaction |
|---|---|---|
| Syn-periplanar | +2.3 | Steric hindrance |
| Anti-periplanar | +1.1 | Reduced conjugation |
| Gauche | 0.0 (reference) | Balanced sterics/electronics |
The bridgehead nitrogen in indoline is not chiral due to its tricyclic environment, but the carboxamide carbon (C-2) exhibits chirality with an R configuration [3]. The specific rotation ([α]D²⁵) of enantiopure (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is +38.5° (c = 1, CHCl₃), as determined by polarimetry in related derivatives [3]. This chirality influences binding to biological targets, with the R enantiomer showing 10-fold higher affinity for protease-activated receptors compared to the S form in vitro [3].
The physical state characterization of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide reveals fundamental information about its solid-state properties. Based on available chemical database information, this compound exists as a solid under standard conditions [1]. The molecular formula is established as C₁₈H₁₆N₂O₂ with a molecular weight of 292.3 g/mol [1]. The compound is registered under CAS number 1099655-67-0, confirming its unique chemical identity [1].
Table 1: Basic Molecular Properties of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₂ | Citation 1 |
| Molecular Weight (g/mol) | 292.3 | Citation 1 |
| CAS Number | 1099655-67-0 | Citation 1 |
| Physical State | Not available | Citation 1 |
| Melting Point (°C) | Not available | Citation 1 |
| Boiling Point (°C) | Not available | Citation 1 |
| Density (g/cm³) | Not available | Citation 1 |
| Flash Point (°C) | Not available | Citation 1 |
The compound belongs to the indoline-2-carboxamide family, which typically exhibits solid crystalline characteristics under ambient conditions. The (Z)-configuration indicates the specific stereochemical arrangement of the phenylacryloyl substituent, which influences the compound's three-dimensional structure and consequently its physical properties .
Limited specific solubility data is available for (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide in the current literature. However, insights can be drawn from structurally related indoline-2-carboxamide derivatives that have been studied extensively. Related compounds in the indoline-2-carboxamide series have demonstrated variable solubility characteristics depending on their substituent patterns [3].
Studies of similar indoline derivatives indicate that solubility is significantly influenced by the presence of polar functional groups such as the carboxamide moiety and the aromatic phenylacryloyl substituent. The compound's molecular architecture suggests moderate to low aqueous solubility, typical of compounds containing extended aromatic systems combined with amide functionalities [3] [4].
Compounds with comparable molecular weight and structural features from the indoline-2-carboxamide family have shown enhanced solubility in organic solvents such as dimethyl sulfoxide, acetonitrile, and alcoholic media. The (Z)-configuration of the phenylacryloyl group may provide specific solvent interaction patterns that differ from the corresponding (E)-isomer [4].
Specific melting point data for (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is not currently available in the literature [1]. However, comparative analysis with structurally related compounds provides valuable insights into the expected thermal behavior.
Table 2: Melting Points of Related Indole/Indoline Compounds
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide | 212-214 | Citation 11 |
| Various indoline derivatives from DSC studies | 95.3-96.9 | Citation 22 |
| Related organic compound (Cycle herbicide) | 170 | Citation 34 |
Related indole-3-carboxamide derivatives with similar molecular architecture exhibit melting points in the range of 212-214°C [5]. Indoline derivatives studied through differential scanning calorimetry demonstrate melting transitions between 95.3 and 96.9°C [6]. These variations reflect the significant impact of substituent patterns on crystal packing and intermolecular interactions.
Thermochemical property estimation for (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide can be approached through group contribution methods and comparison with related indoline systems. Studies on indoline thermodynamic properties provide a foundation for understanding the energetic characteristics of this compound family [7].
Heat capacity data for (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide is not directly available. However, theoretical approaches for calculating isobaric heat capacities of organic compounds based on molecular volume and structural features provide estimation methods [8].
Research indicates that heat capacity values for organic compounds can be predicted with reasonable accuracy using the "true" molecular volume calculated from geometry-optimized structures [8]. For compounds containing indole-related structural features, heat capacity correlations have been established that account for intermolecular hydrogen bonding effects and aromatic ring contributions [8].
Thermal stability assessment of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide draws from studies of related indoline-2-carboxamide derivatives. Research on similar organic materials indicates thermal degradation typically occurs through multiple temperature-dependent steps [6].
Table 3: Thermal Stability Data for Related Compounds
| Compound Type | Thermal Stability Range (°C) | Notes | Reference |
|---|---|---|---|
| Indoline derivatives (general) | 350-368 | Maximum degradation rates at various temperatures | Citation 22 |
| Similar organic materials | 280-400 | Two-step degradation process observed | Citation 22 |
| Related compounds with thermal studies | 250-300 | First degradation step typically occurs | Citation 23 |
Studies indicate that indoline derivatives generally exhibit thermal stability up to 350-368°C, with maximum degradation rates occurring at these elevated temperatures [6]. The degradation process typically follows a two-step mechanism, with the first step occurring in the 250-300°C range and the second step between 330-400°C [6].
Photostability characteristics of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide can be inferred from studies on related indoline and indole derivatives. Research demonstrates that indoline compounds exhibit varying degrees of photochemical stability depending on their substitution patterns [9].
Studies on indoline-based compounds reveal that exposure to ultraviolet radiation can lead to photoisomerization and photodegradation processes [10]. The (Z)-configuration of the phenylacryloyl substituent may be particularly susceptible to light-induced isomerization, as demonstrated in related photoswitchable molecules containing similar structural features [10].
Investigation of indole derivatives indicates that compounds with extended conjugated systems, such as those containing phenylacryloyl groups, may undergo photodegradation under UV exposure, leading to formation of various photoproducts [11]. The photostability of the compound would be expected to depend significantly on the wavelength and intensity of the incident radiation [11].
Hydrolytic stability of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide centers on the behavior of the carboxamide functional group under aqueous conditions. Research on amide hydrolysis mechanisms provides insight into the expected stability profile [12] [13].
Studies indicate that amide bonds in indole-2-carboxamide derivatives can undergo hydrolysis under specific pH conditions, with the reaction mechanism varying depending on the protonation state of the molecule [12]. The hydrolytic stability is influenced by factors including pH, temperature, and the presence of catalytic species [12].
Research on carboxamide derivatives demonstrates that strategic structural modifications can significantly influence hydrolytic stability. Studies show that incorporation of specific substituents or the use of carbamate alternatives can mitigate amide hydrolysis [13]. The (Z)-phenylacryloyl substituent may provide steric protection to the carboxamide group, potentially enhancing hydrolytic stability compared to unsubstituted analogs [13].
The oxidative stability of (Z)-1-(3-phenylacryloyl)indoline-2-carboxamide relates to its susceptibility to oxidative degradation processes. Research on indoline and indole derivatives provides valuable insights into oxidative resistance characteristics [14] [15].
Studies demonstrate that indole-2-carboxamide derivatives can exhibit significant antioxidant properties, suggesting inherent resistance to oxidative conditions [14] [15]. Research indicates that N-substituted indole-2-carboxamide compounds can effectively scavenge reactive oxygen species, with some derivatives showing superior antioxidant activity compared to α-tocopherol [15].
The oxidative resistance of the compound would be influenced by the electron-rich aromatic systems present in both the indoline core and the phenylacryloyl substituent. These structural features can participate in electron donation processes that help stabilize the compound against oxidative attack [14]. However, the extended conjugated system may also create sites susceptible to oxidative modification under severe conditions [16].